molecular formula C20H25N3O B8590213 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide CAS No. 61085-40-3

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No.: B8590213
CAS No.: 61085-40-3
M. Wt: 323.4 g/mol
InChI Key: PPQMZAUSWIDYTH-UHFFFAOYSA-N
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Description

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a phenylamino group and a phenylethyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide typically involves the reaction of piperidine derivatives with phenylamine and phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide hydrochloride
  • N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

61085-40-3

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

4-anilino-1-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O/c21-19(24)20(22-18-9-5-2-6-10-18)12-15-23(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,22H,11-16H2,(H2,21,24)

InChI Key

PPQMZAUSWIDYTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4500 parts of sulfuric acid are added portionwise 710 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarbonitrile, while keeping the temperature below 25° C. Upon completion, stirring is continued overnight at room temperature. The reaction mixture is poured onto a mixture of 10,000 parts of crushed ice and 3600 parts of ammonium hydroxide. The product is extracted with trichloromethane (7500 parts). The extract is dried, filtered and evaporated. The residue is stirred in 140 parts of 2,2'-oxybispropane. The product is filtered off and dried, yielding 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide; mp. 182.5° C.
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Synthesis routes and methods II

Procedure details

To 4500 parts of sulfonic acid are added portionwise 710 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarbonitrile, while keeping the temperature below 25° C. Upon completion, stirring is continued overnight at room temperature. The reaction mixture is poured onto a mixture of 10.000 parts of crushed ice and 3600 parts of ammonium hydroxide. The product is extracted with trichloromethane (7500 parts). The extract is dried, filtered and evaporated. The residue is stirred in 140 parts of 2,2'-oxybispropane. The product is filtered off and dried, yielding 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide; mp. 182.5° C.
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